molecular formula C9H5FS3 B12617250 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione CAS No. 918503-78-3

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B12617250
CAS No.: 918503-78-3
M. Wt: 228.3 g/mol
InChI Key: QYAWHEPBJQSQSC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones It is characterized by the presence of a fluorophenyl group attached to a dithiolethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2-fluorobenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel . The process may involve multiple steps, including hydrogenation and purification through recrystallization to achieve high purity .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is being investigated for its antioxidant and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its role in modulating enzyme activity and as a potential drug candidate for treating various diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites. It may also interact with cellular signaling pathways, influencing processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Uniqueness: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione stands out due to its dithiolethione ring structure, which imparts unique chemical reactivity and potential biological activity. The presence of both fluorine and sulfur atoms in the molecule enhances its versatility in various applications .

Properties

CAS No.

918503-78-3

Molecular Formula

C9H5FS3

Molecular Weight

228.3 g/mol

IUPAC Name

5-(2-fluorophenyl)dithiole-3-thione

InChI

InChI=1S/C9H5FS3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H

InChI Key

QYAWHEPBJQSQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=S)SS2)F

Origin of Product

United States

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